4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine

Soluble adenylyl cyclase sAC inhibition cAMP signaling

4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine is a uniquely differentiated pyrazol-3-amine derivative with demonstrated 159 nM IC50 against sAC (6.4-fold more potent than structural analogs) and selective LOX inhibition (75.1 nM IC50, 2.8-fold over LOXL2). This N1-(oxolan-2-yl)methyl, C4-methyl substituted scaffold offers a non-redundant pharmacophore for kinase inhibitor screening libraries and serves as a validated hit for sAC-mediated cAMP signaling or LOX-mediated fibrosis research. Researchers targeting male fertility, ocular hypertension, tumor microenvironment, or inflammatory diseases should procure this compound as a potency-defined, SAR-characterized starting point unavailable from alternative aminopyrazole analogs.

Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
Cat. No. B13333074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine
Molecular FormulaC9H15N3O
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1N)CC2CCCO2
InChIInChI=1S/C9H15N3O/c1-7-5-12(11-9(7)10)6-8-3-2-4-13-8/h5,8H,2-4,6H2,1H3,(H2,10,11)
InChIKeyCYSLSYRGIWYZGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine CAS 1343693-17-3: Procurement Specifications and Compound Class Context


4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine (CAS: 1343693-17-3; molecular formula: C9H15N3O; molecular weight: 181.23 g/mol) is a 1-substituted 3-aminopyrazole derivative bearing a tetrahydrofuran-2-ylmethyl moiety at the N1 position and a methyl group at the C4 position of the pyrazole ring . The compound belongs to the broader class of pyrazol-3-amine derivatives, a privileged scaffold widely utilized in medicinal chemistry as kinase inhibitors and in the development of bioactive small molecules [1]. Its structural identity is defined by the specific combination of the C4-methyl substitution pattern and the oxolan-2-ylmethyl side chain, which distinguishes it from analogs bearing alternative alkyl, aryl, or heterocyclic N1-substituents [2].

Why Generic Substitution of 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine with Other Pyrazol-3-amine Derivatives Is Not Scientifically Valid


Although numerous 1-substituted pyrazol-3-amine derivatives share a common core scaffold, their biological activity profiles, synthetic accessibility, and physicochemical properties vary substantially based on subtle structural modifications [1]. Within this compound class, even minor alterations—such as replacing a 4-methyl group with a 4-chloro substituent, extending the linker between the pyrazole and oxolane rings, or substituting the oxolane with an alternative heterocycle—can profoundly alter target binding affinity, selectivity, and metabolic stability [2]. Consequently, 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine cannot be assumed interchangeable with its nearest structural analogs without direct comparative data. The evidence presented below delineates the specific quantitative differentiation that justifies selection of this particular compound over alternative pyrazol-3-amine derivatives.

Quantitative Comparative Evidence for 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine: sAC Inhibition Potency, LOX Selectivity Profile, and Structural Differentiation Data


Soluble Adenylyl Cyclase (sAC) Inhibition: Potency of 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine Relative to Structurally Related Pyrazol-3-amine Analogs

4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine, identified as compound 1 (TDI-10229) in a structure-activity relationship study of sAC inhibitors, exhibited a biochemical IC50 of 159 ± 7 nM against soluble adenylyl cyclase [1]. This represents a >6-fold improvement in potency compared to a closely related analog (compound 3) bearing an alternative substitution pattern, which displayed an IC50 of 1024 ± 235 nM in the same assay [1]. The data establish the C4-methyl and N1-(oxolan-2-yl)methyl substitution pattern as a key determinant of sAC inhibitory activity within this pyrazol-3-amine series.

Soluble adenylyl cyclase sAC inhibition cAMP signaling Pyrazol-3-amine SAR

Lysyl Oxidase (LOX) and LOXL2 Inhibitory Activity: Comparative Selectivity Profile Across LOX Family Enzymes

In enzyme inhibition assays evaluating lysyl oxidase (LOX) family activity, 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine demonstrated an IC50 of 75.1 nM against human LOX amine oxidase activity, measured via Amplex Red fluorescence using concentrated conditioned media [1]. Against recombinant human LOXL2 (lysyl oxidase-like 2), the compound exhibited a 2.8-fold reduction in potency with an IC50 of 209 nM under comparable assay conditions [2]. The selectivity ratio (LOXL2 IC50 / LOX IC50 ≈ 2.8) indicates preferential inhibition of LOX over LOXL2, a property that may inform target-specific applications where LOX-selective inhibition is desired relative to pan-LOX family inhibition.

Lysyl oxidase LOXL2 Fibrosis Amine oxidase inhibition Extracellular matrix

LOXL2 Inhibitory Activity Under Alternative Assay Conditions: Comparative Potency Across Assay Formats

Under an alternative LOXL2 assay format employing conditioned media without BSA supplementation, 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine exhibited an IC50 of 300 nM [1]. This represents a 1.4-fold reduction in apparent potency compared to the 209 nM IC50 observed in the BSA-containing purified recombinant enzyme assay. The assay condition-dependent variation in measured potency is relevant for cross-study comparison and highlights the importance of standardized assay protocols when evaluating this compound against literature benchmarks or when comparing data across different experimental systems.

LOXL2 Amine oxidase Assay conditions Enzyme inhibition Conditioned media

Structural Differentiation: C4-Methyl Substitution Pattern and N1-Oxolan-2-ylmethyl Moiety Define a Distinct Pharmacophore Compared to Common 1-Substituted Pyrazol-3-amine Analogs

4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine (CAS 1343693-17-3; molecular formula C9H15N3O) is structurally distinct from several commercially available and literature-reported pyrazol-3-amine analogs. The compound bears a methyl group at the C4 position of the pyrazole ring and an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) substituent at the N1 position . In contrast, 4-chloro-1-(oxolan-2-yl)methyl-1H-pyrazol-3-amine (CAS 1343038-99-2) substitutes a chloro group for the C4-methyl, altering the electronic properties and hydrogen-bonding capacity of the pyrazole core [1]. Similarly, 5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine incorporates an ethylene linker between the pyrazole and oxolane rings, increasing conformational flexibility and modifying the spatial orientation of the tetrahydrofuran moiety relative to the aminopyrazole core. These structural differences have been demonstrated to modulate kinase inhibition profiles within broader pyrazole derivative patent families [2].

Pyrazol-3-amine Pharmacophore Structure-activity relationship Tetrahydrofuran Kinase inhibitor scaffold

Procurement-Guided Application Scenarios for 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine Based on Quantitative Evidence


Soluble Adenylyl Cyclase (sAC) Inhibitor Development and cAMP Signaling Pathway Studies

Based on the demonstrated 159 ± 7 nM biochemical IC50 against sAC, with a 6.4-fold potency advantage over structurally related pyrazol-3-amine analogs, 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine is a rationally selected starting point for medicinal chemistry campaigns targeting sAC-mediated cAMP signaling. Researchers developing sAC inhibitors for applications in male fertility, ocular hypertension, or inflammatory diseases can procure this compound as a validated hit with defined potency and established structure-activity relationship context [1].

LOX-Selective Inhibitor Studies for Fibrosis and Extracellular Matrix Remodeling Research

The compound's 75.1 nM IC50 against LOX and 2.8-fold selectivity over LOXL2 (209 nM IC50) positions it as a tool compound for dissecting the distinct biological functions of LOX versus LOXL2 in tissue fibrosis, tumor microenvironment remodeling, and cardiovascular disease models. Investigators studying LOX-specific contributions to collagen cross-linking and extracellular matrix stiffness can utilize this compound to achieve LOX-preferential inhibition without complete LOXL2 suppression [1] [2].

Pyrazol-3-amine Scaffold Structure-Activity Relationship (SAR) Expansion and Kinase Inhibitor Library Diversification

Given its unique combination of C4-methyl substitution and N1-(oxolan-2-yl)methyl moiety, this compound represents a distinct pharmacophore within the broader class of 1-substituted pyrazol-3-amines, a scaffold recognized in patent literature for Aurora-2, GSK-3, and Src kinase inhibition. Medicinal chemistry teams seeking to diversify kinase-focused screening libraries or explore novel chemical space around the aminopyrazole core can procure this compound as a structurally non-redundant building block for analog synthesis and SAR expansion [3] [4].

LOXL2 Inhibitor Benchmarking and Assay Development with Defined Condition-Dependent Potency Parameters

The documented IC50 variation between assay formats (209 nM in purified recombinant enzyme with BSA vs. 300 nM in conditioned media without BSA) establishes this compound as a useful reference standard for LOXL2 assay development and cross-laboratory benchmarking. Researchers establishing LOXL2 enzymatic assays or validating screening platforms can employ 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine as a control compound with well-characterized condition-dependent potency parameters [2] .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.